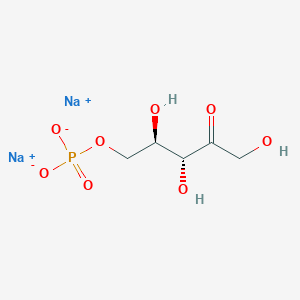
Vinyl-13C2 acetate
概要
説明
Vinyl-13C2 acetate, also known as Ethenol-13C2 acetate, is a biochemical used for proteomics research . It has a molecular formula of (13C)2C2H6O2 and a molecular weight of 88.07 .
Synthesis Analysis
Vinyl acetate is synthesized via heterogeneous non-oxidative acetylene acetoxylation and homogeneous and heterogeneous oxidative ethylene acetoxylation . The catalyst structure and reaction mechanisms are complex and require a combination of experiment and computation to understand . The reaction occurs over palladium and gold catalysts .
Molecular Structure Analysis
The linear formula of Vinyl-13C2 acetate is CH3CO213CH=13CH2 . It has a molecular weight of 88.07 .
Chemical Reactions Analysis
The production of vinyl acetate is based on the reaction of ethylene with acetic acid and oxygen in the gas phase over heterogeneous catalysts that contain palladium . The reaction is typically carried out at 175–200 ºC and 5–9 bar pressure .
Physical And Chemical Properties Analysis
Vinyl-13C2 acetate has a density of 0.956 g/mL at 25 °C, a melting point of -93 °C (lit.), and a boiling point of 72-73 °C (lit.) . Its refractive index is n20/D 1.395(lit.) .
科学的研究の応用
Synthesis of Molecular Precursors for Para-Hydrogen-Induced Polarization of Ethyl Acetate-1-(13) C and Beyond :
- This study outlines a method for producing vinylated carboxylic compounds with a (13)C isotopic label, which can be used to create hyperpolarized ethyl acetate-1-(13)C for in vivo metabolic probes (Shchepin et al., 2016).
Photocatalyst-Free and Blue Light-Induced RAFT Polymerization of Vinyl Acetate :
- Demonstrates a photocatalyst-free, blue light-induced RAFT polymerization of vinyl acetate at ambient temperature, producing a well-regulated polymer (Ding et al., 2015).
Genotoxicity of Acetoxyoxirane, the Epoxide of Vinyl Acetate :
- Acetoxyoxirane, the epoxide of vinyl acetate, shows mutagenic effects to Salmonella typhimurium TA100, but its genotoxicity may be reduced by esterases in biological systems (Simon et al., 1986).
Validation of Human Physiologically Based Pharmacokinetic Model for Vinyl Acetate :
- The study validates a human physiologically based pharmacokinetic model for vinyl acetate, supporting risk assessment for exposure to this compound (Hinderliter et al., 2005).
NMR Study of Commercial Poly(vinyl acetate) :
- This research presents a nuclear magnetic resonance study of commercial poly(vinyl acetate), revealing a random monomer sequence distribution along its chains (Souza & Tavares, 1998).
Spectroscopy Studies of Branching and Sequence Distribution in Copolymers :
- The study uses 13C NMR spectroscopy to reveal that copolymers of vinyl acetate and n-butyl acrylate exhibit random repeat unit sequence distributions (Britton, Heatley, & Lovell, 2001).
Safety And Hazards
Vinyl-13C2 acetate is considered hazardous. It is classified as flammable liquids, acute inhalation toxicity - vapors, carcinogenicity, and specific target organ toxicity (single exposure). The target organs are the respiratory system . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
将来の方向性
Vinyl acetate is important as a building block for the production of added value chemicals and products . The production process of vinyl acetate from acetylene remains relevant . The problem of vapor-phase catalytic synthesis of VA has been the subject of a large number of works . The development of more active, selective, and stable catalysts for sustainable VA synthesis processes is one of the main tasks of creating new, economic, waste-free methods .
特性
IUPAC Name |
(1,2-13C2)ethenyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXRWKRVRITETP-ZKDXJZICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[13CH]=[13CH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584073 | |
| Record name | (~13~C_2_)Ethenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl-13C2 acetate | |
CAS RN |
106139-40-6 | |
| Record name | (~13~C_2_)Ethenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106139-40-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

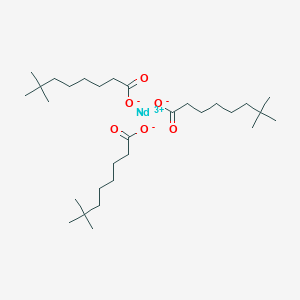
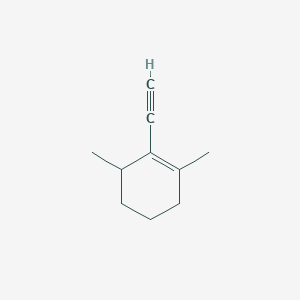
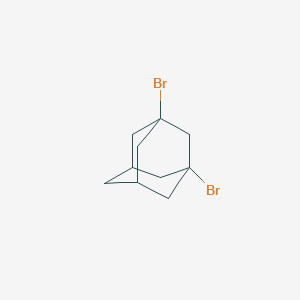
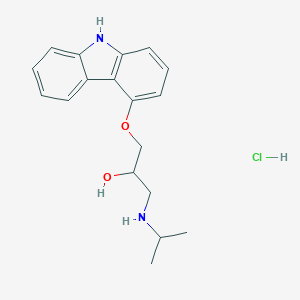
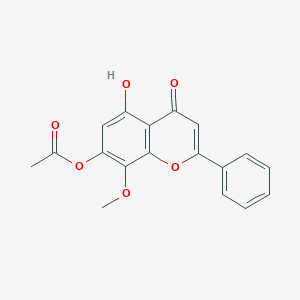
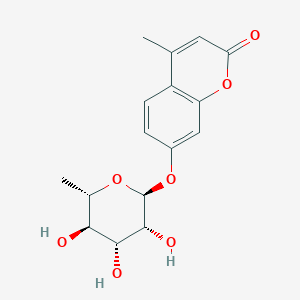

![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)




